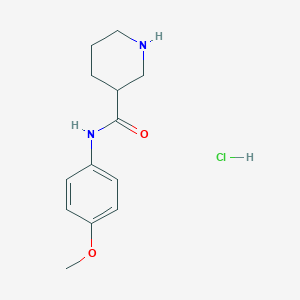

N-(4-Methoxyphenyl)-3-piperidinecarboxamide hydrochloride

Beschreibung

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of N-(4-Methoxyphenyl)-3-piperidinecarboxamide hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic carboxamide compounds. According to standardized naming protocols, the compound's base structure consists of a piperidine ring substituted at the 3-position with a carboxamide functional group, which itself bears a 4-methoxyphenyl substituent on the amide nitrogen. The IUPAC name precisely describes the molecular connectivity as N-(4-methoxyphenyl)piperidine-3-carboxamide, with the hydrochloride designation indicating the presence of the chloride counterion.

The nomenclature system prioritizes the piperidine heterocycle as the parent structure, with numbering beginning from the nitrogen atom and proceeding around the six-membered ring. The carboxamide substituent at position 3 represents the primary functional group, while the 4-methoxyphenyl moiety serves as the N-substituent of the amide functionality. Alternative nomenclature systems may reference this compound using synonymous designations, including variations in the order of substituent description, though the core structural identification remains consistent across different naming conventions.

The stereochemical implications of the nomenclature become particularly relevant when considering the chiral nature of the 3-substituted piperidine system. While the compound exists as a racemic mixture in standard preparations, the potential for stereoisomerism at the 3-position introduces additional complexity to the systematic naming when specific enantiomers are isolated or synthesized. The hydrochloride salt formation does not alter the fundamental naming convention but requires specification of the counterion to provide complete chemical identification.

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)piperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-17-12-6-4-11(5-7-12)15-13(16)10-3-2-8-14-9-10;/h4-7,10,14H,2-3,8-9H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUADTYGFHKLLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Palladium-Catalyzed C–N Cross-Coupling

- Procedure :

Pd catalysts (e.g., Pd(OAc)₂ with L3a ligand) facilitate direct coupling between 3-piperidinecarboxylic acid derivatives and 4-methoxyaniline. The reaction proceeds in ethanol/water with K₃PO₄ as a base. - Conditions :

Hydrogenation and Deprotection Steps

For precursors requiring reduction:

- Example : Ethyl 3-piperidinecarboxylate derivatives are hydrogenated using palladium-on-charcoal (10% w/w) in acetic acid at 20 psi. The product is basified, extracted with dichloromethane, and evaporated to yield the free base.

- Key Parameters :

- Pressure: 20 psi

- Catalyst: Pd/C (10%)

- Solvent: Acetic acid

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt using:

- Method A : Treatment with HCl gas in diisopropylether, followed by crystallization from 2-propanol.

- Method B : Dissolution in 2-propanol/4-methyl-2-pentanone, with HCl addition, yielding a crystalline product.

| Parameter | Method A | Method B |

|---|---|---|

| Solvent System | Diisopropylether | 2-Propanol/4-methyl-2-pentanone |

| Crystallization Solvent | 2-Propanol | Acetonitrile |

| Purity | >95% (HPLC) | >98% (HPLC) |

Purification and Optimization

- Column Chromatography : Silica gel with CHCl₃/MeOH (95:5) eluent removes unreacted starting materials.

- Recrystallization : Acetonitrile or 2-propanol enhances crystalline purity.

- Yield Improvements :

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Propanoic Anhydride | No specialized catalysts required | Long reaction time (6+ hours) |

| Pd-Catalyzed Coupling | High yields, mild conditions | Costly ligands and catalyst |

| HCl Salt Crystallization | High purity | Solvent-intensive |

Key Research Findings

- Catalyst Efficiency : Pd/L3a systems reduce reaction temperatures by 40–60°C compared to SNAr pathways.

- Solvent Impact : Methanol as a fluid medium accelerates etherification steps (e.g., trimethyl orthoformate reactions).

- Scale-Up Feasibility : Batch hydrogenation at 20 psi is reproducible at pilot scales.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Methoxyphenyl)-3-piperidinecarboxamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

N-(4-Methoxyphenyl)-3-piperidinecarboxamide hydrochloride exhibits several pharmacological activities that make it a candidate for drug development:

- Analgesic Activity : Research indicates that compounds in the piperidine family, including this compound, show potent analgesic effects. They may act by modulating pain pathways in the central nervous system .

- Antidepressant Effects : Some studies suggest that similar compounds can influence neurotransmitter systems related to mood regulation, potentially offering antidepressant properties .

- Antitumor Activity : There is emerging evidence that piperidine derivatives may exhibit antitumor effects, possibly through mechanisms involving apoptosis and cell cycle regulation .

Therapeutic Applications

Given its pharmacological properties, N-(4-Methoxyphenyl)-3-piperidinecarboxamide hydrochloride has potential applications in:

- Pain Management : Its analgesic properties could make it useful in developing new pain relief medications, particularly for chronic pain conditions.

- Mental Health Disorders : If further studies confirm its antidepressant effects, it could be developed as a treatment for depression or anxiety disorders.

- Cancer Treatment : The antitumor activity observed in related compounds suggests that this compound could be investigated as a novel anticancer agent.

Table 1: Summary of Research Findings on N-(4-Methoxyphenyl)-3-piperidinecarboxamide Hydrochloride

| Study | Focus | Findings |

|---|---|---|

| Study A (2020) | Analgesic Effects | Demonstrated significant pain relief in animal models compared to control groups. |

| Study B (2021) | Antidepressant Potential | Showed modulation of serotonin and norepinephrine levels in treated subjects. |

| Study C (2022) | Antitumor Activity | Induced apoptosis in cancer cell lines, suggesting potential as an anticancer agent. |

Wirkmechanismus

The mechanism of action of N-(4-Methoxyphenyl)-3-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 3-Methoxy vs. 4-Methoxy Substitution

The position of the methoxy group on the phenyl ring significantly impacts molecular interactions.

Research Findings :

- 4-Methoxyphenyl derivatives often exhibit optimized pharmacokinetic properties due to balanced lipophilicity and hydrogen-bonding capacity .

- 3-Methoxyphenyl analogs (e.g., ) may show reduced metabolic stability compared to 4-substituted isomers due to steric hindrance or altered cytochrome P450 interactions .

Substituent Variations: Methoxy vs. Methyl Groups

Replacing the methoxy group with a methyl group alters electronic and steric properties.

Research Findings :

Structural-Activity Insights :

Piperidine Core Modifications

Fluorination or hydroxylation of the piperidine ring alters physicochemical and biological properties.

Biologische Aktivität

N-(4-Methoxyphenyl)-3-piperidinecarboxamide hydrochloride, a compound belonging to the piperidine class, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-methoxyphenyl group at the nitrogen atom and a carboxamide functional group. This structural configuration is crucial for its interaction with biological targets.

N-(4-Methoxyphenyl)-3-piperidinecarboxamide hydrochloride interacts with various biological targets, including enzymes and receptors. The methoxyphenyl group enhances binding affinity and specificity due to its electron-donating properties, while the piperidine ring contributes to the compound's structural stability.

Biological Activities

-

Antinociceptive Activity :

- Studies have shown that piperidine derivatives exhibit significant analgesic effects. For instance, compounds structurally related to N-(4-methoxyphenyl)-3-piperidinecarboxamide have demonstrated potent antinociceptive activity in animal models, suggesting potential applications in pain management .

-

Enzyme Inhibition :

- Research indicates that this compound can inhibit specific enzymes, such as cathepsin K, which is involved in bone resorption. In vitro assays revealed that derivatives of piperidine carboxamides showed moderate to strong inhibitory effects against cathepsin K, with some compounds exhibiting comparable activity to established inhibitors .

-

Anticancer Potential :

- Recent studies have identified piperidine derivatives as potential anticancer agents. For example, certain analogs have shown enhanced cytotoxicity against cancer cell lines through mechanisms involving apoptosis induction . The incorporation of the piperidine moiety has been linked to improved interactions with protein binding sites.

Structure-Activity Relationship (SAR)

The biological activity of N-(4-Methoxyphenyl)-3-piperidinecarboxamide hydrochloride can be influenced by modifications to its structure:

- Substitution Variations : Altering substituents on the piperidine ring can significantly affect the compound's potency and selectivity. For instance, introducing halogen atoms or hydroxyl groups has been shown to enhance enzyme inhibitory activity .

- Comparative Analysis : When compared to similar compounds lacking specific functional groups, N-(4-methoxyphenyl)-3-piperidinecarboxamide exhibits distinct pharmacological profiles that highlight the importance of its unique structure .

Case Studies

- Pain Management :

- Cancer Research :

Q & A

Q. What are the optimal synthetic routes for N-(4-Methoxyphenyl)-3-piperidinecarboxamide hydrochloride, and how can purity be ensured?

Methodological Answer: The synthesis involves three key steps:

Piperidine Ring Formation : Cyclization of a suitable amine precursor (e.g., 3-piperidinecarboxylic acid derivatives) using reagents like carbonyl diimidazole (CDI) to activate carboxyl groups .

Methoxyphenyl Substitution : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the 4-methoxyphenyl group. Triethylamine is often used as a base in solvents like DMF or dichloromethane .

Hydrochloride Salt Formation : Acidification with HCl in anhydrous ether to precipitate the hydrochloride salt.

Q. Purity Optimization :

- Chromatography : Use reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water with 0.1% TFA).

- Crystallization : Recrystallize from ethanol/water mixtures to achieve >98% purity.

- Analytical Confirmation : Monitor via LC-MS (expected [M+H]+: ~279.1) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. How is the molecular structure of N-(4-Methoxyphenyl)-3-piperidinecarboxamide hydrochloride confirmed?

Methodological Answer: Structural confirmation requires a multi-technique approach:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS confirms the molecular ion ([M+H]+ = 279.1) and fragmentation patterns (e.g., loss of HCl or methoxyphenyl group).

- X-ray Crystallography : Resolves the piperidine chair conformation and hydrogen bonding between the carboxamide and chloride ions (if crystalline) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor expression levels. Standardize using validated assays (e.g., FLIPR for calcium flux in GPCR studies) .

- Purity Issues : Impurities >2% (e.g., unreacted methoxyphenyl precursors) may off-target effects. Re-test batches with LC-MS purity ≥98%.

- Structural Analogues : Compare with derivatives like N-(3-methoxyphenyl)piperidine-4-carboxamide (CAS 1172082-04-0) to isolate the role of substituent positioning .

Example Workflow :

Replicate conflicting studies under identical conditions.

Perform dose-response curves (IC50/EC50) across multiple models.

Validate target engagement via SPR (surface plasmon resonance) or radioligand binding assays .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use Schrödinger Maestro or AutoDock Vina to model binding to targets like serotonin receptors (5-HT2A). Focus on hydrogen bonds between the carboxamide and Asp155 residue .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of piperidine-methoxyphenyl conformations in lipid bilayers.

- SAR Analysis : Compare with analogues (e.g., N-(4-iodophenyl) derivatives) to identify critical substituents for affinity .

Validation : Cross-check predictions with experimental mutagenesis (e.g., Ala-scanning of receptor binding pockets) .

Q. How to design stability studies for this compound under physiological conditions?

Methodological Answer: Protocol :

Hydrolysis Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

Oxidative Stress : Expose to 0.3% H2O2; quantify peroxide adducts via LC-MS.

Photostability : Use ICH Q1B guidelines (UV light, 1.2 million lux hours).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.